Methyl isoxazole-3-carboxylate

Synthetic Chemistry Baylis-Hillman Reaction Regioselectivity

Methyl isoxazole-3-carboxylate (CAS 25742-68-1) is a heterocyclic compound with the molecular formula C5H5NO3 and a molecular weight of 127.10 g/mol. It belongs to the isoxazole family, characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms.

Molecular Formula C5H5NO3
Molecular Weight 127.099
CAS No. 25742-68-1
Cat. No. B3007324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl isoxazole-3-carboxylate
CAS25742-68-1
Molecular FormulaC5H5NO3
Molecular Weight127.099
Structural Identifiers
SMILESCOC(=O)C1=NOC=C1
InChIInChI=1S/C5H5NO3/c1-8-5(7)4-2-3-9-6-4/h2-3H,1H3
InChIKeyBELORUTWNZRKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Isoxazole-3-Carboxylate (CAS 25742-68-1) Procurement Specifications


Methyl isoxazole-3-carboxylate (CAS 25742-68-1) is a heterocyclic compound with the molecular formula C5H5NO3 and a molecular weight of 127.10 g/mol. It belongs to the isoxazole family, characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms. Physical properties include a density of 1.229 g/cm³, a boiling point of 203.9°C at 760 mmHg, and a flash point of 77.1°C . This compound is primarily used as a versatile building block in medicinal chemistry and organic synthesis [1].

Methyl Isoxazole-3-Carboxylate Cannot Be Interchanged with Other Isoxazole Esters


Substituting methyl isoxazole-3-carboxylate with other isoxazole esters or acids is not scientifically sound. The 3-position of the ester on the isoxazole ring is critical for its reactivity profile. Studies have shown that isoxazole-3-carboxylates exhibit different reactivity compared to their 4- and 5-carboxylate isomers [1]. Furthermore, the methyl ester group influences downstream transformations differently than ethyl or other alkyl esters, affecting reaction kinetics, yields, and the feasibility of subsequent synthetic steps [2]. Finally, the unsubstituted C4 and C5 positions in the parent methyl isoxazole-3-carboxylate offer unique sites for further functionalization, such as palladium-catalyzed C-H bond arylation, which are not available in substituted analogs [3].

Quantitative Differentiation of Methyl Isoxazole-3-Carboxylate


Regioselective Reactivity: 3-Position vs. 4-Position Isoxazole Carboxylates

Isoxazole-3-carboxylate derivatives demonstrate significantly enhanced reactivity in the Baylis-Hillman reaction compared to isoxazole-4-carboxylate derivatives. This enhanced reactivity is a critical differentiator for synthetic planning [1].

Synthetic Chemistry Baylis-Hillman Reaction Regioselectivity

Ester Group Influence on Anti-TB Activity

The 3-isoxazolecarboxylic acid alkyl ester moiety is essential for anti-tubercular activity, whereas the corresponding carboxylic acid (hydrolysis product) is inactive in vitro. This SAR finding underscores the necessity of the ester group for biological function [1].

Medicinal Chemistry Antitubercular Agents Structure-Activity Relationship

Synthetic Versatility via Unsubstituted C4 and C5 Positions

Methyl isoxazole-3-carboxylate possesses unsubstituted C4 and C5 positions, which allows for direct palladium-catalyzed double C-H bond functionalization (C4,C5-diarylation). This reaction is not possible with analogs that have substituents blocking these positions [1].

Organic Synthesis C-H Activation Palladium Catalysis

Optimal Research Applications for Methyl Isoxazole-3-Carboxylate


Medicinal Chemistry: Core Scaffold for Anti-Tubercular Agents

Methyl isoxazole-3-carboxylate is an essential starting material for synthesizing a class of potent antitubercular compounds. Structure-activity relationship (SAR) studies have established that the 3-isoxazolecarboxylic acid ester core is required for activity against replicating and non-replicating Mycobacterium tuberculosis (Mtb) [1]. Using the methyl ester as a building block allows medicinal chemists to explore modifications at the C5 position via various linkers to optimize potency and metabolic stability [1].

Organic Synthesis: Substrate for Regioselective Late-Stage Functionalization

The unsubstituted C4 and C5 positions of methyl isoxazole-3-carboxylate make it an ideal substrate for modern C-H activation methodologies. It has been demonstrated as a viable partner in palladium-catalyzed double C-H bond arylation to yield C4,C5-diarylated products [2]. This allows for the rapid generation of molecular complexity in a single step, a key advantage over pre-functionalized or substituted isoxazole analogs [2].

Synthetic Methodology: Model System for Isoxazole Reactivity Studies

As a fundamental isoxazole-3-carboxylate ester, this compound serves as a benchmark for investigating the inherent reactivity of the isoxazole ring system. Studies comparing it to isoxazole-4-carboxylates have shown its derivatives undergo significantly faster Baylis-Hillman reactions [3]. This property is directly linked to the proximity of the heteroatom to the reactive site, providing a key insight for designing synthetic sequences that leverage the 3-position for enhanced reaction rates [3].

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